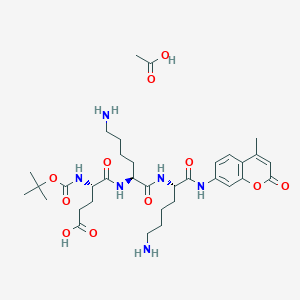![molecular formula C8H13NO2S B13830530 2-[(Oxan-2-yl)oxy]ethyl thiocyanate CAS No. 444603-40-1](/img/structure/B13830530.png)
2-[(Oxan-2-yl)oxy]ethyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Oxan-2-yl)oxy]ethyl thiocyanate is an organic compound that features a thiocyanate group attached to an ethyl chain, which is further connected to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-2-yl)oxy]ethyl thiocyanate typically involves the reaction of oxane derivatives with thiocyanate salts under specific conditions. One common method includes the reaction of 2-hydroxyethyl oxane with thiocyanate salts in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the thiocyanation process while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Oxan-2-yl)oxy]ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonates or other sulfur-containing compounds.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other reduced sulfur species.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium halides for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfonates, while substitution reactions can produce halogenated or aminated derivatives.
Applications De Recherche Scientifique
2-[(Oxan-2-yl)oxy]ethyl thiocyanate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Oxan-2-yl)oxy]ethyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of new chemical bonds and the modification of biological molecules. This compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythromycin thiocyanate: A macrolide antibiotic with a thiocyanate group, used for its antibacterial properties.
2-Oxo-2-(2-thienyl)ethyl thiocyanate: A compound with a thiocyanate group attached to a thienyl ring, used in chemical synthesis.
Uniqueness
2-[(Oxan-2-yl)oxy]ethyl thiocyanate is unique due to its oxane ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from other thiocyanate-containing compounds and makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
444603-40-1 |
|---|---|
Formule moléculaire |
C8H13NO2S |
Poids moléculaire |
187.26 g/mol |
Nom IUPAC |
2-(oxan-2-yloxy)ethyl thiocyanate |
InChI |
InChI=1S/C8H13NO2S/c9-7-12-6-5-11-8-3-1-2-4-10-8/h8H,1-6H2 |
Clé InChI |
JIASUNXUWUFBAE-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)

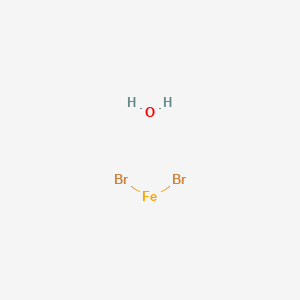
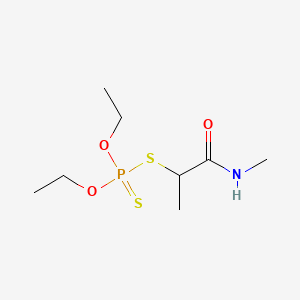
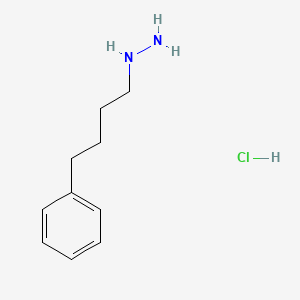
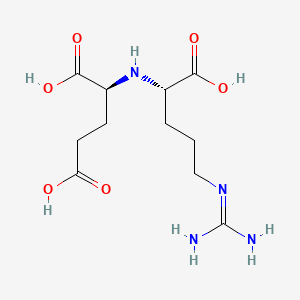
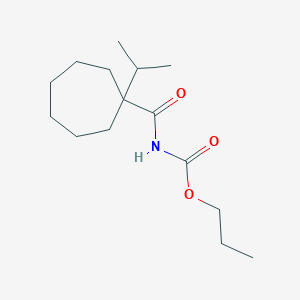


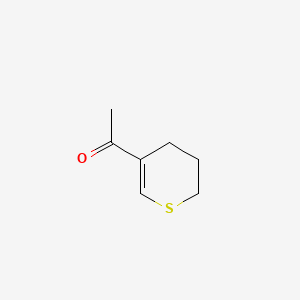
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13830508.png)
